サクラネチン

概要

科学的研究の応用

Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and pathways.

Biology: Investigated for its role in plant defense mechanisms and its ability to modulate biological processes.

Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.

作用機序

サクラネチンは、さまざまな分子標的と経路を通じて効果を発揮します。

抗炎症: プロ炎症性サイトカインやシクロオキシゲナーゼ-2などの酵素の産生を阻害します。

抗酸化: フリーラジカルを消去し、抗酸化酵素の活性を高めます。

類似化合物の比較

類似化合物

ナリンゲニン: サクラネチンと類似したフラバノンですが、7位にメトキシ基がありません。

ヘスペレチン: 抗酸化特性が類似している別のフラバノンですが、構造上の特徴が異なります。

アピゲニン: 抗炎症特性が類似しているフラボンですが、コア構造が異なります.

サクラネチンの独自性

サクラネチンのユニークな構造上の特徴は、7位にあるメトキシ基であり、これにより独自の生物活性に貢献し、さまざまな用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

Sakuranetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sakuranetin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, sakuranetin interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of sakuranetin.

Cellular Effects

Sakuranetin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, sakuranetin has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting its anti-inflammatory and immunomodulatory effects . Furthermore, sakuranetin impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of sakuranetin involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sakuranetin binds to the active site of COX-2, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . It also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . Additionally, sakuranetin modulates the expression of genes involved in apoptosis, cell cycle regulation, and immune response . These molecular interactions underpin the pharmacological effects of sakuranetin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sakuranetin change over time. Sakuranetin exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that sakuranetin maintains its anti-inflammatory and anti-tumor effects over extended periods . Prolonged exposure to sakuranetin may lead to adaptive cellular responses, such as upregulation of detoxifying enzymes . These temporal effects highlight the importance of optimizing sakuranetin’s stability and dosage for therapeutic applications.

Dosage Effects in Animal Models

The effects of sakuranetin vary with different dosages in animal models. At low doses, sakuranetin exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, sakuranetin may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where sakuranetin’s efficacy plateaus beyond a certain dosage . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Sakuranetin is involved in several metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation through demethylation to naringenin, followed by aromatic hydroxylation to eriodictyol . These metabolic conversions are catalyzed by enzymes such as cytochrome P450 . Sakuranetin also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the complex metabolic fate of sakuranetin in biological systems.

Transport and Distribution

Sakuranetin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . Sakuranetin’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its bioavailability and therapeutic efficacy in different tissues .

Subcellular Localization

The subcellular localization of sakuranetin plays a crucial role in its activity and function. Sakuranetin is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns influence sakuranetin’s pharmacological effects and therapeutic potential.

準備方法

合成経路と反応条件

サクラネチンの合成は、いくつかの方法によって実現できます。一般的な方法の1つは、フラバノンであるナリンゲニンのメチル化を、炭酸カリウムなどの塩基の存在下でヨウ化メチルを用いて行うことです。 反応は通常、室温でアセトンなどの有機溶媒中で行われます .

工業生産方法

サクラネチンの工業生産は、稲など、天然に存在する植物源からの抽出を含む場合があります。 抽出プロセスには、溶媒抽出、精製、および結晶化が含まれており、純粋な化合物が得られます .

化学反応解析

反応の種類

サクラネチンは、以下を含むさまざまな化学反応を起こします。

酸化: サクラネチンは酸化されてサクラネチン-7-O-グルコシドを生成できます。

還元: サクラネチンの還元により、ジヒドロサクラネチンが得られます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: サクラネチン-7-O-グルコシド

還元: ジヒドロサクラネチン

科学研究への応用

化学: 反応機構や経路を調べるための化学反応におけるプローブとして使用されます。

生物学: 植物の防御機構における役割、および生物学的プロセスを調節する能力について調査されています。

医学: 抗炎症、抗酸化、抗菌特性について調査されており、薬物開発の潜在的な候補となっています。

化学反応の分析

Types of Reactions

Sakuranetin undergoes various chemical reactions, including:

Oxidation: Sakuranetin can be oxidized to form sakuranetin-7-O-glucoside.

Reduction: Reduction of sakuranetin can yield dihydrosakuranetin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are employed.

Major Products Formed

Oxidation: Sakuranetin-7-O-glucoside

Reduction: Dihydrosakuranetin

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

Naringenin: A flavanone similar to sakuranetin but lacks the methoxy group at the 7-position.

Hesperetin: Another flavanone with similar antioxidant properties but different structural features.

Apigenin: A flavone with similar anti-inflammatory properties but a different core structure.

Uniqueness of Sakuranetin

Sakuranetin’s unique structural feature is the methoxy group at the 7-position, which contributes to its distinct biological activities and makes it a valuable compound for various applications .

特性

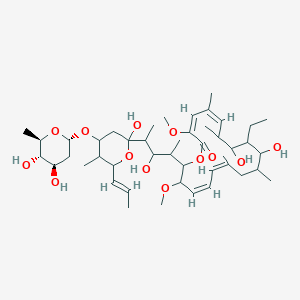

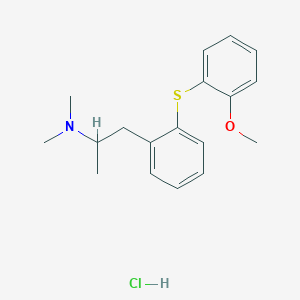

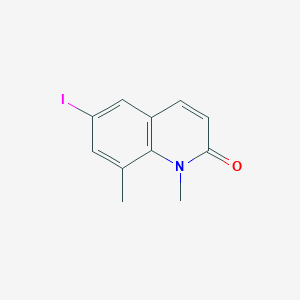

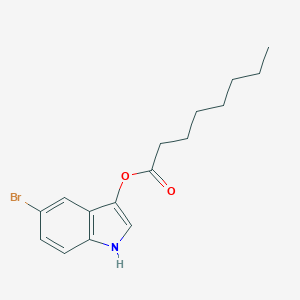

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874774 | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

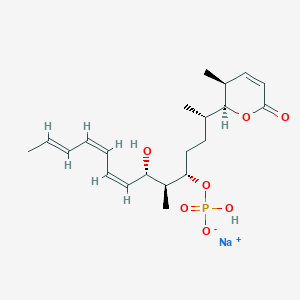

![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)